3-Desacetyl Vecuronium is a pharmacologically active metabolite of the neuromuscular blocking agent Vecuronium Bromide. [] It is classified as an aminosteroid and belongs to the class of non-depolarizing neuromuscular blocking agents. [] This compound plays a significant role in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of Vecuronium Bromide and its effects on neuromuscular transmission.
17-Deacetyl vecuronium bromide is synthesized from vecuronium bromide, which itself is derived from the natural alkaloid sources, specifically the plant Chondrodendron tomentosum. This compound falls under the category of neuromuscular blockers, specifically aminosteroids, and is utilized in anesthesiology for its muscle-relaxing properties during surgery.
The synthesis of 17-deacetyl vecuronium bromide involves several chemical reactions that transform starting materials into the final product. The process typically includes:
The synthesis parameters include controlling reaction temperatures (typically between 0°C and solvent reflux temperatures) and using specific solvents like trichloromethane or acetone for various steps.
The molecular formula for 17-deacetyl vecuronium bromide is , with a molecular weight of approximately 595.7 g/mol. The structure features multiple stereocenters, contributing to its pharmacological activity.
17-Deacetyl vecuronium bromide can undergo various chemical reactions, including:
The specific conditions for these reactions vary; for example, oxidation might use potassium permanganate as a reagent .
The mechanism of action for 17-deacetyl vecuronium bromide involves competitive antagonism at cholinergic receptors located at the motor end plate of skeletal muscles. By binding to these receptors, it prevents acetylcholine from eliciting muscle contractions.
17-Deacetyl vecuronium bromide has significant applications in medical settings:
17-Deacetyl vecuronium bromide (CAS 50587-95-6) is a monoquaternary aminosteroid metabolite derived from the neuromuscular blocking agent vecuronium bromide. Its molecular formula is C₃₂H₅₅BrN₂O₃, with a molecular weight of 595.7 g/mol [6]. The compound retains the androstane skeleton core of vecuronium but lacks the acetyl group at the C17 position, resulting in a free hydroxyl group instead of the ester moiety [4] [6]. This structural modification significantly alters its physicochemical behavior while preserving the critical quaternary ammonium group essential for neuromuscular activity.
The molecule possesses 10 stereogenic centers (C2, C3, C5, C8, C9, C10, C13, C14, C16, C17), maintaining the same absolute configurations (2β,3α,5α,8R,9S,10S,13S,14S,16S,17R) as its parent compound [2]. X-ray crystallographic studies confirm that the D-ring of the steroid nucleus adopts a 17β-hydroxy configuration, and the piperidinium substituent at C16 retains the 16β orientation, which is crucial for nicotinic receptor binding [2]. The A-ring conformation, featuring a 2β-piperidino substituent, remains unchanged, preserving the acetylcholine-mimetic spatial arrangement [10].
Property | Value/Descriptor |
---|---|
CAS Registry Number | 50587-95-6 |
Molecular Formula | C₃₂H₅₅BrN₂O₃ |
Molecular Weight | 595.7 g/mol |
Stereocenters | 10 chiral centers |
Canonical SMILES | CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3C@@HCC[C@]5([C@H]3CC@@H[N+]6(CCCCC6)C)C.[Br-] |
InChIKey | XPLMFSDSQRHLDG-FMCCZJBLSA-M |
UNII | 8S61ZS49CN |
The systematic IUPAC name for 17-deacetyl vecuronium bromide is:[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate; bromide [6]. This name explicitly defines:
No naturally occurring geometric isomers are documented due to the rigidity of the steroid backbone. However, synthetic impurities may include:
Solubility Profile:17-Deacetyl vecuronium bromide exhibits high solubility in polar solvents:
Stability Characteristics:
Crystallographic Data:Single-crystal X-ray diffraction studies of advanced vecuronium intermediates reveal:
Property | Characteristics |
---|---|
Solubility in Water | >50 mg/mL |
pKa (Quaternary N⁺) | ~9.5 (calculated) |
LogP (Octanol-Water) | ~1.2 (estimated) |
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ (for analogous intermediates) |
Degradation Pathways | Hydrolysis (ester), UV-induced N-demethylation |
Structurally, 17-deacetyl vecuronium bromide (C₃₂H₅₅BrN₂O₃) differs from vecuronium bromide (C₃₄H₅₇BrN₂O₄) by the absence of the C17 acetyl group (–OC(O)CH₃ → –OH), reducing its molecular weight by 42 Da [4] [10]. This modification significantly alters its pharmacological and pharmacokinetic behavior:
Chemical Differences:
Pharmacological Consequences:
Property | 17-Deacetyl Vecuronium Bromide | Vecuronium Bromide |
---|---|---|
Molecular Formula | C₃₂H₅₅BrN₂O₃ | C₃₄H₅₇BrN₂O₄ |
Molecular Weight | 595.7 g/mol | 637.7 g/mol |
C17 Functional Group | Hydroxyl | Acetate |
Relative Potency | ~80% of vecuronium | 100% (Reference) |
Plasma Protein Binding | 60-80% (similar) | 60-80% |
Primary Elimination Route | Renal (30-50%) / Biliary (25-50%) | Biliary (40-75%) / Renal (30%) |
Active Metabolite | No | Yes (3-desacetyl, 17-desacetyl) |
Synthetic Accessibility:17-Deacetyl vecuronium can be prepared via:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3